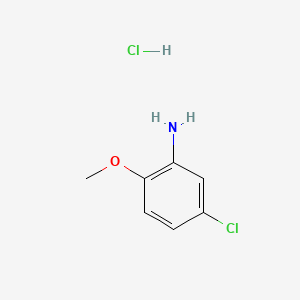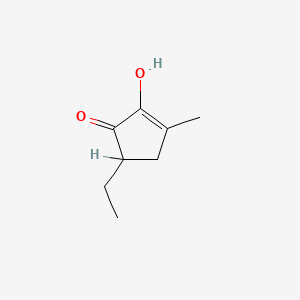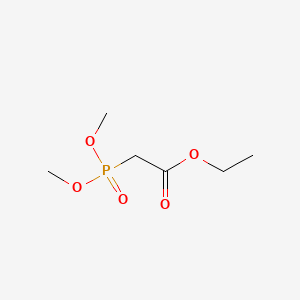
5-クロロ-2-メトキシアニリン塩酸塩
概要
説明
5-Chloro-2-methoxyaniline hydrochloride: is an organic compound with the molecular formula C7H9Cl2NO. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. This compound is commonly used in the synthesis of dyes, pigments, and other organic compounds .
科学的研究の応用
Chemistry: 5-Chloro-2-methoxyaniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments .
Biology and Medicine: The compound is studied for its potential biological activities and can be used in the development of pharmaceuticals and agrochemicals .
Industry: It is used in the dyeing and printing of textiles, particularly for cotton, viscose, silk, and nylon fabrics . It is also an intermediate for fast pigments and other dyes .
作用機序
Target of Action
It is known that this compound is mainly used as a color developer for dyeing and printing of cotton, viscose, silk, and nylon fabrics . It can also be used as an intermediate for fast pigments and other dyes .
Mode of Action
It is synthesized through methoxylation, reduction, and salt-forming reaction of 2,5-dichloronitrobenzene .
Biochemical Pathways
As an intermediate for fast pigments and other dyes, it may be involved in the biochemical pathways related to color development in various fabrics .
Result of Action
Its primary use as a color developer suggests that it contributes to the coloration of fabrics .
生化学分析
Biochemical Properties
5-Chloro-2-methoxyaniline hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes or altering their conformation, which can lead to changes in their catalytic activity .
Cellular Effects
The effects of 5-Chloro-2-methoxyaniline hydrochloride on cellular processes are diverse and depend on the type of cells involved. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, 5-Chloro-2-methoxyaniline hydrochloride can impact cell signaling by interacting with receptors or signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 5-Chloro-2-methoxyaniline hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, 5-Chloro-2-methoxyaniline hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-methoxyaniline hydrochloride can change over time due to factors such as stability and degradation. This compound is known to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that 5-Chloro-2-methoxyaniline hydrochloride can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-methoxyaniline hydrochloride in animal models vary with different dosages. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the impact of 5-Chloro-2-methoxyaniline hydrochloride becomes more pronounced at specific dosage levels. High doses can result in toxicity, affecting various organs and systems within the animal models .
Metabolic Pathways
5-Chloro-2-methoxyaniline hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. Additionally, 5-Chloro-2-methoxyaniline hydrochloride can affect the overall metabolic balance within cells, impacting processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 5-Chloro-2-methoxyaniline hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different compartments. The localization and accumulation of 5-Chloro-2-methoxyaniline hydrochloride can influence its activity and function, as it may concentrate in specific areas where it exerts its effects .
Subcellular Localization
The subcellular localization of 5-Chloro-2-methoxyaniline hydrochloride is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 5-Chloro-2-methoxyaniline hydrochloride can affect its interactions with other biomolecules and its overall impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: 5-Chloro-2-methoxyaniline hydrochloride can be synthesized through the methoxylation, reduction, and salt-forming reaction of 2,5-dichloronitrobenzene . The general steps involve:
Methoxylation: Introduction of the methoxy group to the aromatic ring.
Reduction: Reduction of the nitro group to an amino group.
Salt Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods: The industrial production of 5-Chloro-2-methoxyaniline hydrochloride typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The process may include steps like distillation, crystallization, and filtration to purify the final product .
化学反応の分析
Types of Reactions:
Oxidation: 5-Chloro-2-methoxyaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide or other alkoxides are commonly used.
Major Products:
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted aniline derivatives.
類似化合物との比較
- 2-Amino-4-chloroanisole
- 5-Chloro-o-anisidine
- 6-Chloro-m-anisidine hydrochloride
Comparison: 5-Chloro-2-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the position of the chlorine and methoxy groups on the aromatic ring .
特性
IUPAC Name |
5-chloro-2-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEYMHNCCXSHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95-03-4 (Parent) | |
| Record name | C.I. 37120 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004274037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3063386 | |
| Record name | Benzenamine, 5-chloro-2-methoxy-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4274-03-7 | |
| Record name | Benzenamine, 5-chloro-2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4274-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 37120 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004274037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hindamine Red R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 5-chloro-2-methoxy-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 5-chloro-2-methoxy-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-methoxyanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)







